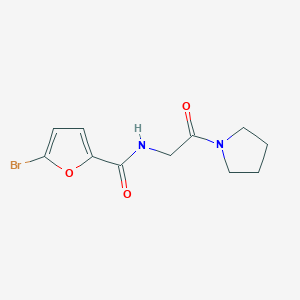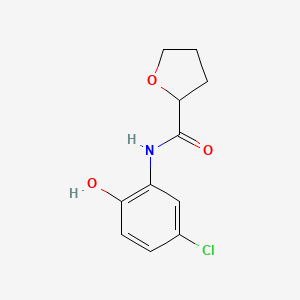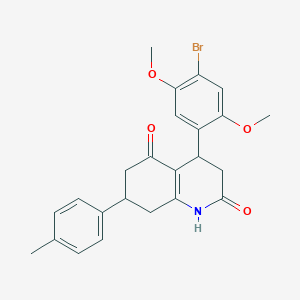![molecular formula C28H30N2O6 B4209513 [4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4209513.png)
[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid
Overview
Description
[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring, a benzyl group, and an ethoxyphenyl moiety, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-benzylpiperazine with 2-(4-ethoxyphenyl)ethanol under basic conditions to form the intermediate {4-[2-(4-benzyl-1-piperazinyl)ethoxy]phenyl}methanol . This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product, {4-[2-(4-benzyl-1-piperazinyl)ethoxy]phenyl}(phenyl)methanone . The oxalate salt is formed by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and piperazine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine or benzyl derivatives.
Scientific Research Applications
[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes.
Biological Studies: It is used as a probe to study cellular mechanisms and pathways.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The benzyl and ethoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- {4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
Uniqueness
[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid is unique due to its combination of a piperazine ring, benzyl group, and ethoxyphenyl moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile compound for various applications.
Properties
IUPAC Name |
[4-[2-(4-benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2.C2H2O4/c29-26(23-9-5-2-6-10-23)24-11-13-25(14-12-24)30-20-19-27-15-17-28(18-16-27)21-22-7-3-1-4-8-22;3-1(4)2(5)6/h1-14H,15-21H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHHITZJKECNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4209443.png)
![1-[2-(2-phenylethyl)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4209447.png)
![N-[4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4209457.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4209459.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4209473.png)
![ethyl 1-[4-(N-methyl-4-chlorobenzenesulfonamido)benzoyl]piperidine-4-carboxylate](/img/structure/B4209478.png)

![ethyl 4-{[({5-[(2,5-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B4209495.png)


![methyl 2-(acetylamino)-5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4209525.png)

![3-nitro-N-{4-[(phenylacetyl)amino]phenyl}-4-(1-pyrrolidinyl)benzamide](/img/structure/B4209529.png)
![2-fluoro-N-[1-[4-methyl-5-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4209544.png)
